molecular formula C41H45N3O9 B12404376 N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide

N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide

Cat. No.: B12404376
M. Wt: 723.8 g/mol
InChI Key: AJPOATRUBUKVKQ-RFUHGTKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the pyrimidin-6-yl group. The final step involves the attachment of the benzamide moiety. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would produce a hydroxyl derivative.

Scientific Research Applications

N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C41H45N3O9

Molecular Weight

723.8 g/mol

IUPAC Name

N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide

InChI

InChI=1S/C41H45N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-35(45)36(51-24-23-48-2)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-37,39,45H,23-24,26H2,1-4H3,(H,42,46)(H,43,47)/t34-,35+,36?,37?,39-/m1/s1

InChI Key

AJPOATRUBUKVKQ-RFUHGTKQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O

Canonical SMILES

CC1=CN(C(=O)NC1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.